molecular formula C7H13Cl B1355445 2-Chloro-1-heptene CAS No. 65786-11-0

2-Chloro-1-heptene

Cat. No. B1355445
CAS RN: 65786-11-0
M. Wt: 132.63 g/mol
InChI Key: KOOOUUKHBWDROO-UHFFFAOYSA-N
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Description

“2-Chloro-1-heptene” is a chemical compound with the molecular formula C7H13Cl . It is also known by other synonyms such as “2-Heptene, 1-chloro-, (Z)-”, “(Z)-1-chloro-hept-2-ene”, and "(2Z)-1-Chloro-2-heptene" . The molecular weight of this compound is 132.63 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-heptene” consists of a seven-carbon chain with a double bond between the second and third carbons, and a chlorine atom attached to the first carbon . The compound has several computed descriptors, including an IUPAC name of (Z)-1-chlorohept-2-ene, an InChI, an InChIKey, and both canonical and isomeric SMILES .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-heptene” include a molecular weight of 132.63 g/mol, an XLogP3-AA of 3.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 132.0705781 g/mol .

Scientific Research Applications

Safety and Hazards

While specific safety data for “2-Chloro-1-heptene” is not available, it’s important to handle all chemical substances with care. This includes avoiding dust formation, not breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

2-Chloro-1-heptene is a chlorinated alkene . Its primary targets are likely to be organic compounds with carbon-carbon double bonds or triple bonds . The compound can participate in free radical reactions, specifically halogenation reactions .

Mode of Action

The interaction of 2-Chloro-1-heptene with its targets involves a process known as free radical halogenation . In this process, a hydrogen atom in the target molecule is replaced by a halogen atom, in this case, chlorine . This reaction can occur at the benzylic position, which is the carbon atom adjacent to a benzene ring . The reaction can proceed via an SN2 pathway for primary benzylic halides, and via an SN1 pathway for secondary and tertiary benzylic halides .

Biochemical Pathways

It’s known that halogenated alkenes like 2-chloro-1-heptene can participate in various biochemical reactions, including free radical reactions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.

Result of Action

The result of 2-Chloro-1-heptene’s action would depend on the specific target molecules and biochemical pathways it affects. In general, halogenation reactions can lead to the formation of new compounds with different properties . These new compounds could have various effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-Chloro-1-heptene can be influenced by various environmental factors. These include temperature, pH, the presence of other chemicals, and the specific biological environment in which the compound is present. For example, the rate of free radical halogenation reactions can be influenced by the presence of light and heat .

properties

IUPAC Name

2-chlorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c1-3-4-5-6-7(2)8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOOUUKHBWDROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555777
Record name 2-Chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-heptene

CAS RN

65786-11-0
Record name 2-Chlorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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